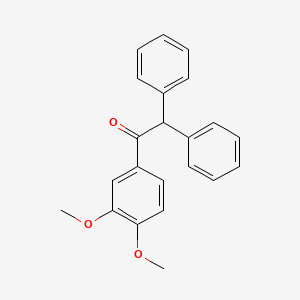
1-(3,4-Dimethoxyphenyl)-2,2-diphenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxyphenyl)-2,2-diphenylethan-1-one is an organic compound with the molecular formula C22H20O3 It is characterized by the presence of two methoxy groups attached to a phenyl ring, along with two diphenyl groups attached to an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-2,2-diphenylethan-1-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with diphenylacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic addition mechanism, followed by dehydration to form the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. Catalytic hydrogenation and other advanced techniques may be employed to scale up the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2,2-diphenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the methoxy-substituted phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1-(3,4-Dimethoxyphenyl)-2,2-diphenylethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2,2-diphenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparaison Avec Des Composés Similaires
- 3,4-Dimethoxyphenylacetonitrile
- 3,4-Dimethoxyphenylpropanoic acid
- 3,4-Dimethoxyphenylacetone
Comparison: 1-(3,4-Dimethoxyphenyl)-2,2-diphenylethan-1-one is unique due to the presence of two diphenyl groups attached to the ethanone moiety, which distinguishes it from other similar compounds. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications .
Propriétés
Numéro CAS |
117079-89-7 |
|---|---|
Formule moléculaire |
C22H20O3 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)-2,2-diphenylethanone |
InChI |
InChI=1S/C22H20O3/c1-24-19-14-13-18(15-20(19)25-2)22(23)21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3 |
Clé InChI |
OHSIVPFIKMZLGF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


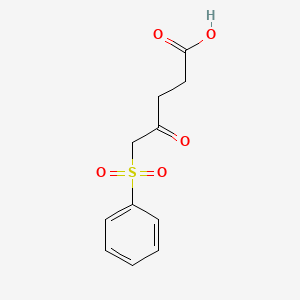
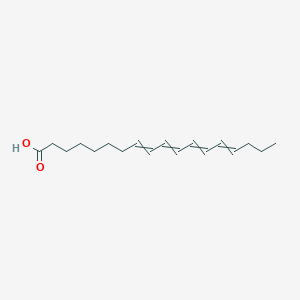
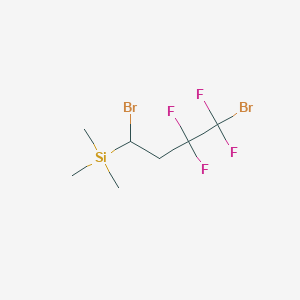


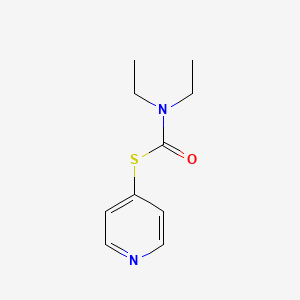
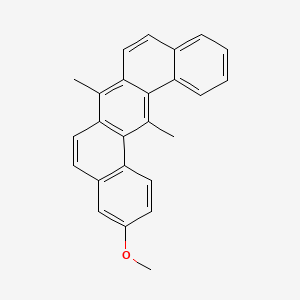
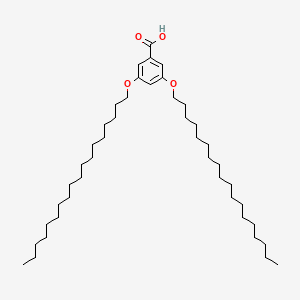
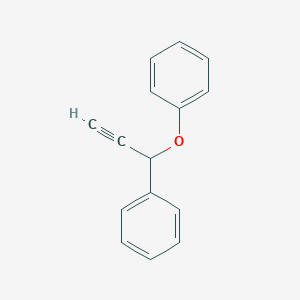
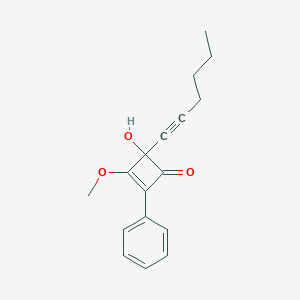

![N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide](/img/structure/B14289587.png)
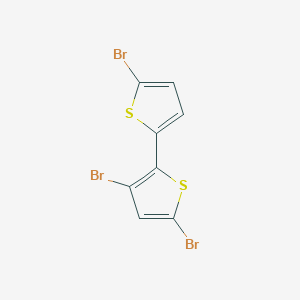
![Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14289597.png)
